![molecular formula C17H12N2O2 B1681956 TC-Dapk 6 CAS No. 315694-89-4](/img/structure/B1681956.png)
TC-Dapk 6
Overview
Description
TC-Dapk 6 is a potent and selective inhibitor of Death-associated Protein Kinase 1 (DAPK1) . It is an ATP-competitive inhibitor with IC50 values of 69 and 225 nM for DAPK1 and DAPK3 respectively .
Molecular Structure Analysis
The molecular formula of this compound is C17H12N2O2 . Its molecular weight is 276.29 .Chemical Reactions Analysis
This compound is an ATP-competitive inhibitor . It displays selectivity for DAPK1 over a range of 48 other kinases .Physical And Chemical Properties Analysis
This compound is soluble to 50 mM in DMSO .Scientific Research Applications
Tumor Suppression and Apoptosis Induction
TC-Dapk 6, associated with Death-associated protein kinase (DAPK), plays a crucial role in tumor suppression and apoptosis induction. The tumor suppressor function of DAPK has been observed in various studies, where it acts as an apoptosis inducer. For instance, DAPK was found to be activated after TCR stimulation and negatively regulated T cell activation, significantly affecting T cell proliferation and IL-2 production. This illustrates DAPK's role in modulating immune responses and potentially suppressing tumor growth (Chuang et al., 2008).
Cardiovascular Health
Research indicates that DAPK1, linked to this compound, plays a role in protecting against myocardial injury. In a study using a rat model of acute myocardial infarction (AMI), DAPK1 expression was significantly higher in AMI rats compared to controls. The use of this compound reduced inflammation and oxidative stress in myocardial tissue, suggesting a therapeutic potential of DAPK1 inhibitors in cardiovascular diseases (Zhang et al., 2022).
Lung Health and Injury
DAPK1 is also implicated in lung health, particularly in the context of acute lung injury (ALI). A study showed that DAPK1 expression was involved in LPS-induced mice acute lung injury by modulating NF-κB p65 and the production of inflammatory mediators. This suggests that DAPK1 might be a potential target for the treatment of ALI and related conditions (Liu et al., 2017).
Ribosomal Protein Phosphorylation and Translation Regulation
DAPK has been identified as phosphorylating mammalian ribosomal protein S6, indicating a role in regulating protein synthesis. This activity of DAPK suggests its involvement in cellular processes like neurodegenerative disorders, where regulation of protein synthesis is crucial (Schumacher et al., 2006).
Inflammatory Responses and Cancer
DAPK plays a role in attenuating various inflammatory responses, which is significant considering the link between inflammation and cancer progression. For instance, DAPK knockout mice showed heightened IL-6 and chemokine secretion in response to LPS, indicating that DAPK suppresses lung inflammation and may contribute to tumor-suppressor functions in epithelial carcinogenesis (Nakav et al., 2012).
Interaction with T-Complex Proteins
The interaction between DAPK and T-complex proteins, particularly in the context of spermatogenesis, has been a subject of research. TCP10L, a human transcriptional factor, is expressed specifically in liver and testis and interacts with DAPK-3, which may have crucial roles in spermatogenesis and liver diseases (Yu et al., 2005).
Mechanism of Action
Target of Action
TC-Dapk 6 is a potent, ATP-competitive, and highly selective inhibitor . Its primary targets are Death-associated protein kinase 1 (DAPK1) and Death-associated protein kinase 3 (DAPK3) . These kinases are part of the calcium/calmodulin-regulated serine/threonine protein kinase family, which plays a significant role in various programmed cell death pathways .
Mode of Action
This compound interacts with its targets (DAPK1 and DAPK3) in an ATP-competitive manner . The IC50 values for DAPK1 and DAPK3 are 69 and 225 nM, respectively, when assayed with 10 μM ATP . This suggests that this compound binds to the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting the kinase activity.
Biochemical Pathways
Given that dapk1 and dapk3 are involved in programmed cell death pathways , it can be inferred that this compound, as an inhibitor of these kinases, may impact these pathways
Pharmacokinetics
It is soluble to 50 mm in dmso , which suggests that it could be administered in a solution for in vivo studies
Result of Action
As a potent and selective inhibitor of dapk1 and dapk3 , it can be inferred that this compound may inhibit the activity of these kinases, potentially impacting the programmed cell death pathways in which these kinases are involved
Action Environment
It is worth noting that the storage conditions for this compound are at -20°c for the powder form, and at -80°c for 6 months or -20°c for 1 month for the solvent These conditions suggest that temperature could be an important environmental factor affecting the stability of this compound
Safety and Hazards
properties
IUPAC Name |
(4E)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGMISOSPOPSHN-QCTDOKRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420639 | |
Record name | TC-DAPK 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
315694-89-4 | |
Record name | TC-DAPK 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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